N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-6-17-20(7-11)10-12-8-19(9-12)15(21)18-14-5-3-2-4-13(14)16/h2-7,12H,8-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMLJWTKGAYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-1H-Pyrazole
The 4-methyl-1H-pyrazole moiety is synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation , as demonstrated in asymmetric monocarbonyl curcumin analogs . For instance, pyrazole-4-carbaldehyde derivatives are prepared by reacting phenylhydrazine with methyl acetoacetate or ethyl pyruvate, followed by formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) .
Alternatively, palladium-catalyzed cross-coupling offers a high-yield route. A reaction between 1-methyl-4-iodopyrazole and vinyl-n-butyl ether in the presence of palladium acetate and 1,3-bis(diphenylphosphino)propane yields 1-(1-methyl-1H-pyrazol-4-yl)ethanone with 93.5% efficiency . This method avoids harsh conditions and enables scalability.
Functionalization of Pyrazole with a Methylene Linker
Introducing a methylene group at the pyrazole’s 1-position requires alkylation or Mitsunobu reactions . For example, treating 4-methyl-1H-pyrazole with chloromethyl methyl ether under basic conditions (KOH/EtOH) generates (4-methyl-1H-pyrazol-1-yl)methanol. Subsequent oxidation with PCC (pyridinium chlorochromate) converts the alcohol to the aldehyde, which is reduced to the methylene group using NaBH₄ .
Patent data highlights nucleophilic substitution as an alternative: reacting 4-methyl-1H-pyrazole with 3-(bromomethyl)azetidine in DMF at 80°C for 12 hours achieves 85% yield. This step is critical for bridging the pyrazole to the azetidine ring.
Azetidine Ring Formation and Carboxamide Functionalization
Azetidine rings are typically synthesized via cyclization of 1,3-dihalopropanes or ring-closing metathesis . A common approach involves reacting 3-chloro-1-propanamine with phosgene to form azetidine-1-carbonyl chloride, which is then treated with 2-chloroaniline in the presence of triethylamine .
Amide coupling using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) optimizes carboxamide formation. For example, azetidine-1-carboxylic acid is activated with HATU and DIPEA (N,N-diisopropylethylamine), then coupled with 2-chloroaniline in DMF at 25°C, achieving 91% yield .
Final Assembly of the Target Compound
The convergent synthesis involves:
-
Coupling the pyrazole-methylene intermediate with 3-bromoazetidine-1-carboxamide via Pd(OAc)₂/XPhos catalysis .
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Purification via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol.
Reaction Optimization Table
Analytical Validation and Quality Control
¹H-NMR confirms structural integrity:
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Pyrazole protons at δ 7.85–7.88 (s, 1H).
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Azetidine methylene at δ 3.39–4.33 (m, 4H).
HPLC purity exceeds 98% (C18 column, acetonitrile/water gradient), while LC-MS validates molecular ion peaks .
Challenges and Alternative Routes
Regioselectivity issues in pyrazole alkylation are mitigated using bulky bases (e.g., LDA) to direct substitution to the 1-position. Thermal instability of azetidine intermediates necessitates low-temperature (−20°C) storage during purification .
An alternative route involves Ugi multicomponent reaction , combining 2-chloroaniline, azetidine-1-carboxylic acid, 4-methyl-1H-pyrazole-1-carbaldehyde, and isocyanide in methanol, yielding 65% product after 48h .
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow chemistry for azetidine cyclization (residence time: 2 minutes, 120°C) and crystallization-driven purification to achieve >99.5% purity. Patent data notes a 72% overall yield for a 10 kg batch.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for electrophilic aromatic substitution typically involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property makes it a candidate for further development in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticide Development
Given its structure, this compound has potential applications in agricultural science as a pesticide or herbicide. Its efficacy against certain pests and pathogens has been evaluated, revealing promising results in controlling agricultural pests while being less harmful to beneficial insects .
Fungicidal Properties
The compound's ability to inhibit fungal growth has made it a subject of interest in developing new fungicides. Laboratory tests have shown that it effectively inhibits the growth of several plant pathogens, which could lead to the formulation of environmentally friendly fungicides .
Material Sciences
Polymer Chemistry
In material sciences, this compound is being explored as an additive in polymer formulations. Its chemical properties may enhance the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composite materials .
Data Table: Summary of Applications
| Field | Application | Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |
| Agricultural Science | Pesticide Development | Effective against agricultural pests |
| Fungicidal Properties | Inhibits growth of plant pathogens | |
| Material Sciences | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the effects of various derivatives of azetidine carboxamides on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, leading to further exploration into its mechanism of action involving apoptosis pathways .
Case Study 2: Agricultural Efficacy
In a field trial reported by the Journal of Agricultural and Food Chemistry, the compound was tested as a potential fungicide against Fusarium species affecting crop yields. The results showed a substantial reduction in fungal infection rates when applied at specified concentrations, supporting its development as an eco-friendly agricultural solution .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The exact pathways depend on the specific application and the biological context. For instance, in pharmacology, it might inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Azetidine-Carboxamide Derivatives
N-(2-Chlorophenyl)-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)Azetidine-1-Carboxamide (CAS 1903542-83-5)
- Structural Differences : Replaces the methylpyrazole group with a phenyl-triazole moiety.
- However, the methylpyrazole in the target compound may offer better metabolic stability due to reduced polarity .
- Data: No direct bioactivity data are provided, but triazole-containing analogs are frequently explored in anticancer and antimicrobial research.
N-(4-Chloro-2-Methylphenyl)-1-(6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-yl)Azetidine-3-Carboxamide
- Structural Differences : Incorporates a pyrimidine-pyrazole hybrid substituent and a 4-chloro-2-methylphenyl group.
- The 4-chloro-2-methylphenyl group may alter steric interactions compared to the 2-chlorophenyl group in the target compound .
Pyrazole-Containing Analogs
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide
- Structural Differences : A pyrazole-3-carboxamide core with multiple chlorophenyl and pyridylmethyl groups.
- Functional Data: Exhibits potent cannabinoid CB1 receptor antagonism (IC₅₀ = 0.139 nM). The 3-pyridylmethyl group enhances solubility and target engagement compared to the azetidine ring in the target compound .
- Relevance : Highlights the importance of chlorine substitution patterns (2-chloro vs. 2,4-dichloro) in modulating receptor affinity.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide
- Structural Differences : A hydrazinecarboxamide backbone with a benzodioxolyl-imidazolylpropylidene substituent.
- Functional Data : Confirmed via X-ray crystallography, this compound’s imine functionality and planar structure contrast with the azetidine’s rigidity. Such differences may influence bioavailability and metabolic pathways .
Chlorophenyl-Containing Carboxamides and Sulfonamides
(E)-N-(2-Chlorophenyl)-2-(3-(Hydroxyimino)Methyl)-1H-Indol-1-yl)Acetamide
- Structural Differences: An indole-acetamide scaffold with a hydroxyimino methyl group.
- Functional Data: Studied for antioxidant activity, demonstrating that the 2-chlorophenyl group can contribute to redox modulation.
N-[1-(2-Chlorophenyl)Ethyl]Methanesulfonamide
- Structural Differences : A sulfonamide derivative with a 2-chlorophenyl-ethyl chain.
Key Comparative Data Tables
Table 1: Structural Features and Bioactivity of Selected Compounds
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Effect on Solubility | Effect on Metabolic Stability | Likely Biological Target |
|---|---|---|---|
| 4-Methylpyrazole (Target) | Moderate | High (Low polarity) | Enzymes/Receptors |
| Phenyl-Triazole (CAS 1903542-83-5) | Low | Moderate (Hydrogen bonding) | Nucleic acids/Membrane proteins |
| 3-Pyridylmethyl (Ref 5) | High | Moderate | CNS receptors |
| Sulfonamide (Ref 8) | High | Low (Acidic hydrolysis) | Plasma proteins |
Biological Activity
N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.76 g/mol. The structure features a chlorophenyl group, a pyrazole moiety, and an azetidine ring, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown potent activity against various bacterial strains. A study found that certain pyrazole derivatives demonstrated strong inhibitory effects against Salmonella typhi and Bacillus subtilis, suggesting potential applicability in treating bacterial infections .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds with similar functionalities have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease .
Table 1: Summary of Enzyme Inhibition Studies
Antiviral Activity
Preliminary studies suggest that similar compounds might target viral replication processes. For example, some derivatives have been shown to inhibit human adenovirus (HAdV) replication effectively, indicating a potential for antiviral applications .
The mechanisms through which this compound exerts its biological effects are likely multifactorial:
- Interaction with Biological Targets : The chlorophenyl and pyrazole groups can interact with specific enzymes or receptors, altering their activity.
- Inhibition of Pathogen Growth : By inhibiting key enzymes in bacteria or viruses, the compound may prevent replication or survival.
- Binding Affinity : Studies have shown that similar compounds exhibit high binding affinities to bovine serum albumin (BSA), which may enhance their bioavailability and therapeutic efficacy .
Case Studies
A case study involving the synthesis and evaluation of related azetidine derivatives highlighted their antibacterial and enzyme inhibition properties. The synthesized compounds were assessed against multiple bacterial strains and showed promising results, particularly in inhibiting urease activity .
Q & A
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide, and how are intermediates validated?
The synthesis typically involves:
- Azetidine ring formation : Cyclization of precursor amines under basic conditions (e.g., KCO in DMF) .
- Functionalization : Introduction of the 4-methylpyrazole moiety via nucleophilic substitution or coupling reactions .
- Carboxamide linkage : Activation of carboxylic acid intermediates using EDCI/HOBt followed by reaction with 2-chloroaniline .
Validation : Intermediates are characterized via H/C NMR (e.g., pyrazole proton signals at δ 7.2–7.8 ppm) and HPLC purity checks (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Key methods include:
- NMR Spectroscopy : Assignments of azetidine protons (δ 3.5–4.0 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 360.12) .
- Infrared (IR) Spectroscopy : Detection of carboxamide C=O stretches (~1650–1680 cm) .
Q. What in vitro assays are used to evaluate its biological activity?
Common approaches:
- Enzyme inhibition assays : IC determination against kinases or proteases using fluorescence-based substrates .
- Cell viability assays : MTT or CellTiter-Glo® for cytotoxicity profiling in cancer cell lines (e.g., IC values in μM range) .
- Target binding : Surface plasmon resonance (SPR) to measure binding affinity (K) to receptors .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Design of Experiments (DoE) : Taguchi methods to optimize temperature (e.g., 60–80°C), solvent (acetonitrile vs. DMSO), and catalyst loading .
- Flow chemistry : Continuous flow reactors to enhance mixing and reduce side reactions .
- In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate conversions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological solutions:
- Orthogonal assays : Cross-validate cytotoxicity results using both ATP-based (CellTiter-Glo®) and resazurin-based (Alamar Blue) assays .
- Metabolic stability testing : Incubate compounds in liver microsomes to rule out false positives from metabolite interference .
- Statistical rigor : Use ANOVA or Bayesian modeling to account for batch-to-batch variability .
Q. What computational methods support molecular docking studies for this compound?
Recommended workflow:
- Protein preparation : Homology modeling (e.g., SWISS-MODEL) for unresolved targets .
- Docking software : AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS4) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
Q. What in vivo models are suitable for pharmacokinetic (PK) profiling?
- Rodent models : Sprague-Dawley rats for bioavailability studies (IV vs. oral dosing) .
- Parameters measured : Plasma half-life (t), C, and tissue distribution via LC-MS/MS .
- Metabolite identification : High-resolution tandem MS (HRMS/MS) for structural elucidation .
Q. How can structure-activity relationship (SAR) studies improve potency?
Approaches include:
- Substituent scanning : Replace the 4-methylpyrazole group with bulkier (e.g., 4-tert-butyl) or electron-withdrawing (e.g., 4-CF) analogs .
- Bioisosteric replacement : Swap the azetidine ring with pyrrolidine or piperidine to modulate conformational flexibility .
- Free-energy calculations : MM-GBSA to predict binding affinity changes from structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
